molecular formula C11H21ClN2O B1441054 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride CAS No. 1236254-65-1

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride

Cat. No. B1441054
CAS RN: 1236254-65-1
M. Wt: 232.75 g/mol
InChI Key: XZUGTPHYTVKAPX-UHFFFAOYSA-N
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Description

“1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride” is a chemical compound with the CAS number 1236254-65-1 . Its molecular formula is C11H21ClN2O , and its molecular weight is 232.752 .

Scientific Research Applications

Synthesis and Antiestrogenic Activity

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride derivatives have been synthesized and evaluated for their antiestrogenic activity. For instance, research demonstrated the potent antiestrogenic activity of certain compounds through oral and subcutaneous administration in rats and mice. These compounds also showed high binding affinity to rat uterine cytosol estrogen receptors, surpassing that of estradiol (Jones et al., 1979).

Metabolic and Pharmacokinetic Studies

The compound has been involved in metabolic, excretion, and pharmacokinetic studies. One study examined the disposition of a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for treating type 2 diabetes. The study detailed the compound's absorption, metabolism, and routes of elimination in rats, dogs, and humans (Sharma et al., 2012).

Discovery and Synthesis for Specific Receptor Modulation

Compounds structurally related to 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride have been discovered and synthesized for selective receptor modulation. For example, certain compounds were found to be selective estrogen receptor modulators (SERMs), demonstrating significant antagonist potency in vitro and in vivo, affecting estrogen-dependent cell proliferation and uterine proliferative response (Palkowitz et al., 1997).

Involvement in Analgesic Studies

Derivatives of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride have been studied for their analgesic effects. Studies have shown that selective high-efficacy receptor agonists related to this compound can provide long-term analgesia and potentially preempt conditions like allodynia following spinal cord injury (Colpaert et al., 2004).

properties

IUPAC Name

azepan-1-yl(pyrrolidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-6-5-7-12-10)13-8-3-1-2-4-9-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUGTPHYTVKAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride

CAS RN

1236254-65-1
Record name Methanone, (hexahydro-1H-azepin-1-yl)-2-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236254-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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